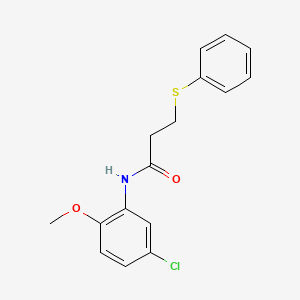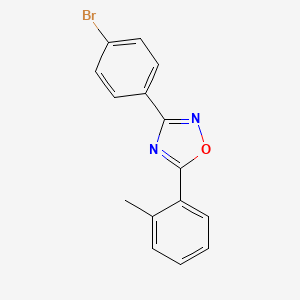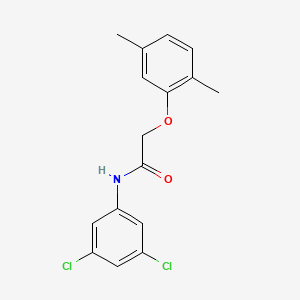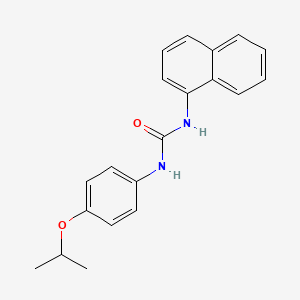![molecular formula C16H19ClN2O B5798109 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, also known as CFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. In addition, this compound has been found to modulate the expression of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and modulation of the immune response. In animal models, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. This compound has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to modulate the expression of various cytokines and chemokines involved in the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has several advantages as a research tool, including its ability to modulate various neurotransmitter systems, its potential use in cancer therapy, and its ability to modulate the immune response. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret its effects.
Zukünftige Richtungen
There are several future directions for research on 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various fields, and development of more effective synthesis methods. In neuroscience, this compound could be further investigated for its potential use in the treatment of anxiety and depression. In oncology, this compound could be explored as a potential candidate for cancer therapy, either alone or in combination with other drugs. In immunology, this compound could be further investigated for its potential use in the treatment of autoimmune diseases. Finally, more efficient synthesis methods could be developed to improve the yield and purity of this compound, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine involves the reaction of 2-chlorobenzaldehyde with 5-(2-furyl)-2-methyl-2,4-pentadiene-1-ol in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound as a white solid. The purity of this compound can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been investigated for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to exhibit anxiolytic and antidepressant effects in animal models. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In immunology, this compound has been found to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-13-6-7-16(20-13)14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLJZZJZACXLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)

![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)

![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
